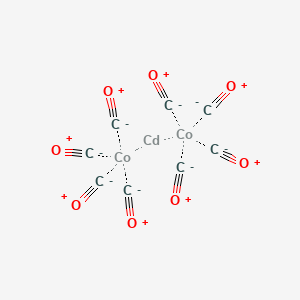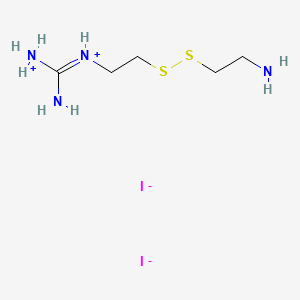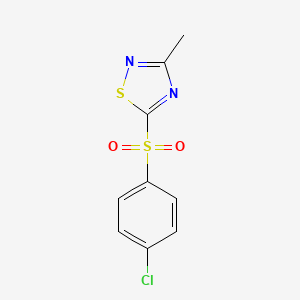
Trp-gly hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-gly hydrochloride typically involves the coupling of tryptophan and glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Trp-gly hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in the compound, although specific reduction reactions for this compound are less commonly studied.
Substitution: Substitution reactions can occur at the functional groups of the amino acids, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyl radicals.
Reduction: Reducing agents like sodium borohydride may be used.
Substitution: Various reagents can be employed depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tryptophan, such as N-formylkynurenine and kynurenine, as well as other modified peptides depending on the specific reaction conditions .
Scientific Research Applications
Trp-gly hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide chemistry and reaction mechanisms.
Biology: The compound is employed in studies of protein structure and function, as well as in investigations of peptide interactions with biological molecules.
Medicine: this compound is explored for its potential therapeutic applications, including its role in modulating biological pathways and its use as a precursor for drug development.
Industry: The compound is utilized in the production of peptide-based materials and as a standard in analytical techniques like HPLC
Mechanism of Action
The mechanism of action of Trp-gly hydrochloride involves its interaction with various molecular targets and pathways. The tryptophan residue can participate in cation-π interactions, which are crucial for many biochemical processes. Additionally, the compound can be involved in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with similar oxidative properties.
Glycine: A simple amino acid that can form dipeptides with various other amino acids.
Other Dipeptides: Compounds like Ala-Gly (alanine-glycine) and Gly-Gly (glycine-glycine) share structural similarities but differ in their specific properties and applications
Uniqueness
Trp-gly hydrochloride is unique due to the presence of the tryptophan residue, which imparts specific chemical reactivity and biological activity. The combination of tryptophan and glycine in a single dipeptide allows for unique interactions and applications that are not observed in other simple dipeptides.
Properties
Molecular Formula |
C13H16ClN3O3 |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |
InChI Key |
ZXDBRRXRSQTQCU-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)

![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)

